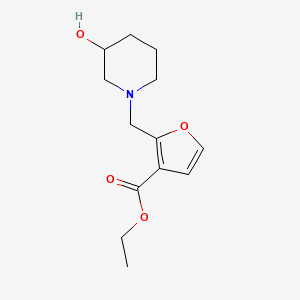

Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate

Description

Properties

Molecular Formula |

C13H19NO4 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

ethyl 2-[(3-hydroxypiperidin-1-yl)methyl]furan-3-carboxylate |

InChI |

InChI=1S/C13H19NO4/c1-2-17-13(16)11-5-7-18-12(11)9-14-6-3-4-10(15)8-14/h5,7,10,15H,2-4,6,8-9H2,1H3 |

InChI Key |

LCYZQRCUACLCDB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC=C1)CN2CCCC(C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, leading to the formation of ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to yield the desired furan derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate can undergo various chemical reactions, including:

Comparison with Similar Compounds

Table 1: Key Structural Features and Differences

Key Observations:

Pyridyl and formyl substituents introduce aromatic or electrophilic reactivity, diverging from the piperidine-based hydrogen-bonding capacity of the target compound.

Substituent Effects :

- The 3-hydroxypiperidine group in the target compound provides a secondary alcohol, enabling hydrogen bonding and solubility adjustments critical for pharmacokinetics. In contrast, the 3-methylpiperidine in the benzofuran analog lacks this hydroxyl group, reducing polarity.

- The phenyl group in the benzofuran derivative may enhance π-π stacking interactions with aromatic residues in biological targets.

Synthetic Utility :

- Ethyl 2-formylfuran-3-carboxylate serves as a versatile aldehyde precursor for nucleophilic additions or condensations, whereas the target compound’s piperidine moiety may limit such reactivity but enhance target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.